2-(Bis(ethylamino)methylene)malononitrile
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Overview
Description
2-(Bis(ethylamino)methylene)malononitrile is an organic compound with the molecular formula C8H12N4 It is characterized by the presence of two ethylamino groups and a methylene bridge attached to a malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(ethylamino)methylene)malononitrile typically involves the reaction of malononitrile with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: 2-(Bis(ethylamino)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitriles and amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Nitriles, amides
Reduction: Amines, reduced derivatives
Substitution: Substituted malononitrile derivatives
Scientific Research Applications
2-(Bis(ethylamino)methylene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and pigments, as well as in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bis(ethylamino)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Bis(methylthio)methylene)malononitrile
- 2-(Bis(phenylamino)methylene)malononitrile
- 2-(Bis(ethylthio)methylene)malononitrile
Comparison: 2-(Bis(ethylamino)methylene)malononitrile is unique due to the presence of ethylamino groups, which impart distinct chemical and physical properties compared to its analogs. For instance, 2-(Bis(methylthio)methylene)malononitrile contains methylthio groups, which influence its reactivity and solubility differently. Similarly, 2-(Bis(phenylamino)methylene)malononitrile has phenylamino groups, leading to variations in its electronic and steric characteristics. These differences make this compound a valuable compound for specific applications where its unique properties are advantageous.
Properties
IUPAC Name |
2-[bis(ethylamino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-3-11-8(12-4-2)7(5-9)6-10/h11-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUBVSBGXDRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=C(C#N)C#N)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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